

Egfr-IN-37: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

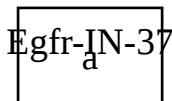
Compound of Interest

Compound Name: **Egfr-IN-37**

Cat. No.: **B12411551**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Egfr-IN-37**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical structure, properties, and biological activity, along with information on relevant signaling pathways and experimental methodologies.


Chemical Structure and Properties

Egfr-IN-37, identified as compound 7 in patent WO2021185348A1, is a novel acrylamide derivative.

IUPAC Name: N-(5-((4-(dimethylamino)but-2-enoyl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

CAS Number: 2711105-53-0

Chemical Structure:

[Click to download full resolution via product page](#)

Egfr-IN-37 Chemical Structure

Physicochemical Properties

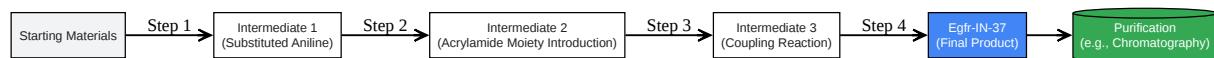
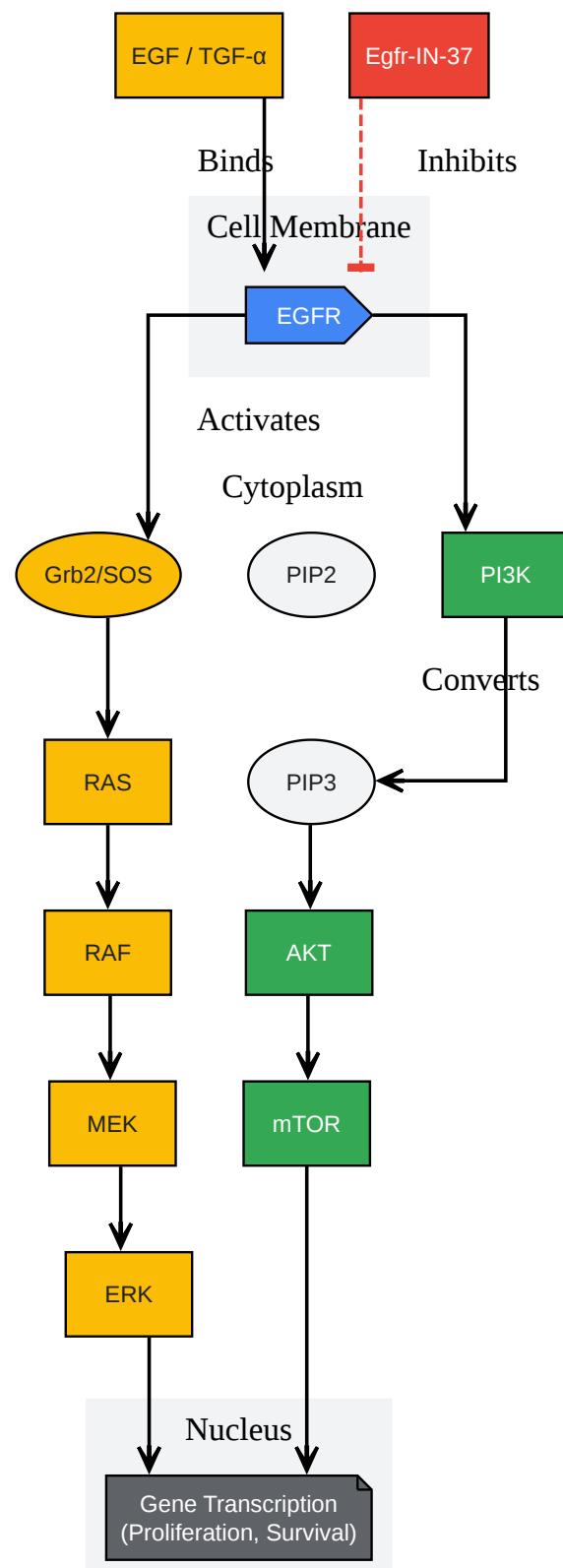
A summary of the key physicochemical properties of **Egfr-IN-37** is presented in the table below. These values are predicted based on its chemical structure.

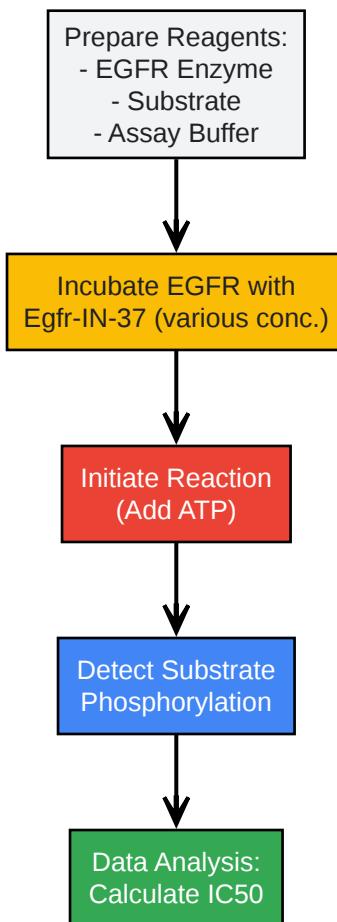
Property	Value	Source
Molecular Formula	C22H35N5O3	-
Molecular Weight	417.55 g/mol	-
XLogP3-AA	2.3	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	6	-
Rotatable Bond Count	11	-
Topological Polar Surface Area	90.8 Å ²	-
Predicted pKa	8.5 (most basic)	-

Pharmacological Properties and Biological Activity

Egfr-IN-37 is characterized as a potent inhibitor of EGFR. Its primary mechanism of action involves the irreversible covalent binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification blocks the signaling pathways that are dependent on EGFR activity.

In-vitro Activity



The inhibitory activity of **Egfr-IN-37** against wild-type EGFR and various mutant forms, which are clinically relevant in non-small cell lung cancer (NSCLC), is summarized below. The data is extracted from patent WO2021185348A1.


Target	IC50 (nM)
EGFR (Wild Type)	1.2
EGFR (L858R)	0.8
EGFR (Exon 19 Del)	0.5
EGFR (L858R/T790M)	3.5
EGFR (Exon 19 Del/T790M)	2.1

These low nanomolar IC50 values highlight the high potency of **Egfr-IN-37** against both wild-type and clinically significant mutant forms of EGFR, including the T790M resistance mutation.

Signaling Pathways

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. The primary signaling axes affected by EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting EGFR, **Egfr-IN-37** effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Egfr-IN-37: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411551#egfr-in-37-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12411551#egfr-in-37-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com